(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid
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Overview
Description
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid is an organic compound that features a benzofuran ring substituted with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as caffeic acid and ferulic acid.
Uniqueness
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic and hydroxycinnamic acids.
Properties
Molecular Formula |
C14H14O4 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
(E)-3-(6-hydroxy-2-propan-2-yl-1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-8,15H,1-2H3,(H,16,17)/b4-3+ |
InChI Key |
LJDWGBJXUFJLRC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(C=C2O1)O)C=CC(=O)O |
Origin of Product |
United States |
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